2-Nitro-4-phenylbenzoic acid

Übersicht

Beschreibung

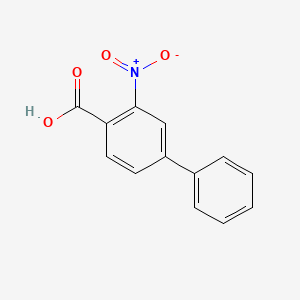

2-Nitro-4-phenylbenzoic acid: is an aromatic compound that contains both a nitro group and a carboxylic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitro-4-phenylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-phenylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Bisphosphorylation Reactions

Under transition metal-free conditions using Boc₂O/Et₃N/NaH₂PO₂, 2-nitro-4-phenylbenzoic acid would likely participate in bisphosphorylation with H-phosphonates, H-phosphinates, or secondary phosphine oxides. Key observations from analogous systems include:

-

Substituent Compatibility :

-

Nitro groups (electron-withdrawing) at the 4-position of benzoic acid derivatives (e.g., 4-nitrobenzoic acid) yield bisphosphorylated products in high efficiency (85–92% yields) .

-

Phenyl groups at the 4-position (e.g., 4-phenylbenzoic acid) exhibit moderate reactivity (74% yield) despite steric bulk .

-

The 2-nitro substituent may introduce steric hindrance but is unlikely to preclude reactivity entirely, as 2-phenylbenzoic acid derivatives achieve 87% yields under similar conditions .

-

-

Reaction Scope :

Substrate Type Example Product Yield Key Feature 4-Nitrobenzoic acid 17c 92% Electron-withdrawing group 4-Phenylbenzoic acid 20c 74% Steric hindrance tolerated 2-Phenylbenzoic acid 19c 87% Ortho-substitution compatible

Deoxyphosphorylation Pathway

In the presence of H-phosphinates (R₂P(O)H), this compound may undergo deoxyphosphorylation to form benzyl phosphorus compounds. For example:

-

4-Trifluoromethylbenzoic acid (electron-deficient) produces 15d in 30% yield , suggesting nitro-substituted analogs could exhibit comparable reactivity.

-

Steric effects from the 2-nitro group may further reduce yields, as seen in hindered substrates like 4-tert-butyl derivatives (65% yield) .

Chemo-Selectivity Trends

Competitive experiments reveal that electron-rich carboxylic acids react preferentially over electron-deficient ones. For instance:

-

4-Methoxylbenzoic acid (electron-donating) outcompetes 4-trifluoromethylbenzoic acid (electron-withdrawing) by a 2:1 margin .

-

While the nitro group is strongly electron-withdrawing, the phenyl group’s electron-donating resonance effects may partially counterbalance this, leading to intermediate reactivity.

Mechanistic Considerations

The reaction proceeds via mixed anhydride intermediates formed by Boc₂O activation. Acyl phosphorus species are likely transient intermediates, supported by:

-

Isolation of acyl phosphorus compound 5g , which couples with diphenyl phosphine oxide to form 5c in 45% yield .

-

Hammett analysis (ρ = −0.22) indicates rate-determining Boc group elimination, favoring substrates with electron-donating substituents .

Synthetic Utility

This methodology enables late-stage diversification of benzoic acid scaffolds. For this compound, potential applications include:

-

Phosphorus-Containing Drug Candidates : Bisphosphorylated derivatives could serve as protease inhibitors or metal chelators.

-

Ligand Design : The nitro group allows further functionalization (e.g., reduction to amine for coordination chemistry).

Limitations and Challenges

-

Steric Effects : The 2-nitro group may slow reaction kinetics compared to para-substituted analogs.

-

Electron Deficiency : Reduced nucleophilicity of the carboxylate intermediate could necessitate higher temperatures or prolonged reaction times.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including 2-nitro-4-phenylbenzoic acid, exhibit anti-inflammatory effects. These compounds can serve as alternatives to traditional steroidal anti-inflammatory drugs, which often come with undesirable side effects. For instance, a study highlighted the efficacy of substituted benzoic acids in treating conditions like rheumatoid arthritis and osteoarthritis by reducing inflammation and pain levels .

Antitumor Activity

this compound has been explored for its potential as an antitumor agent. It has been observed that peptidomimetic compounds based on similar scaffolds can inhibit protein farnesyltransferase (PFT), an enzyme crucial for cancer cell growth. In vitro studies have shown that these compounds can suppress tumor growth in xenograft models, indicating a promising avenue for cancer therapeutics .

Organic Synthesis Applications

Photochemical Reactions

This compound has been utilized in photochemical processes, particularly in the conversion of O-2-nitrobenzyl hydroxamates to amides. The efficiency of this reaction underscores the compound's utility in organic synthesis, facilitating the formation of complex molecules under mild conditions .

Phosphorylation Reactions

Recent advancements have demonstrated that this compound can be employed in metal-free phosphorylation reactions. This method allows for the selective conversion of carboxylic acids into phosphonates, expanding the synthetic toolkit available for chemists working with phosphorous-containing compounds .

Case Study 1: Anti-inflammatory Effects

A study conducted on various substituted benzoic acids, including this compound, demonstrated significant reduction in edema in animal models when administered at therapeutic doses. The results indicated not only efficacy but also a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antitumor Efficacy

In a series of experiments involving xenograft models, compounds derived from this compound were shown to inhibit tumor growth effectively. The study reported IC50 values demonstrating potent activity against specific cancer cell lines, suggesting that these compounds could be developed into viable anticancer therapies .

Wirkmechanismus

The mechanism of action of 2-nitro-4-phenylbenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

2-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid group on a benzene ring but lacks the phenyl substituent.

4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

2-Amino-4-phenylbenzoic acid: The reduced form of 2-nitro-4-phenylbenzoic acid.

Uniqueness: this compound is unique due to the presence of both a nitro group and a phenyl substituent on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

Biologische Aktivität

2-Nitro-4-phenylbenzoic acid (C13H9NO4) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a nitro group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. Nitro compounds are known to generate reactive intermediates that can damage microbial DNA, leading to cell death. For instance, studies have shown that similar nitro derivatives can inhibit the growth of various bacteria and fungi through mechanisms involving the production of toxic radicals and subsequent oxidative stress .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Nitro fatty acids have been shown to interact with cellular signaling pathways, modulating inflammatory responses. In vitro studies suggest that this compound may inhibit key inflammatory mediators such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation in various models .

Antineoplastic Activity

The compound's potential as an anticancer agent has also been investigated. Nitro compounds are recognized for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Research indicates that this compound may trigger apoptotic pathways in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : The reduction of the nitro group can lead to the formation of ROS, which are known to disrupt cellular functions and induce apoptosis in target cells.

- DNA Interaction : Similar nitro compounds have demonstrated the ability to bind covalently to DNA, causing strand breaks and ultimately leading to cell death .

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and iNOS, thereby exerting anti-inflammatory effects .

Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of Candida albicans, showing a dose-dependent response with significant morphological changes in fungal hyphae upon treatment .

- Cancer Cell Studies : In vitro assays on various cancer cell lines revealed that this compound induced apoptosis via ROS generation and DNA damage, suggesting its potential utility in cancer therapy .

Data Summary

Eigenschaften

IUPAC Name |

2-nitro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVWEENDIKEWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591992 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-13-9 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.